1,1,2,2-Tetrafluoro-3-iodopropane

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

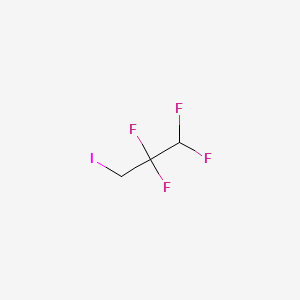

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,1,2,2-tetrafluoro-3-iodopropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3F4I/c4-2(5)3(6,7)1-8/h2H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOUMUNAZCCDSHT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(F)F)(F)F)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3F4I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40337468 | |

| Record name | 1,1,2,2-Tetrafluoro-3-iodopropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40337468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

679-87-8 | |

| Record name | 1,1,2,2-Tetrafluoro-3-iodopropane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=679-87-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1,2,2-Tetrafluoro-3-iodopropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40337468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1,2,2-Tetrafluoro-3-iodopropane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide on the Chemical Structure and Conformation of 1,1,2,2-Tetrafluoro-3-iodopropane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure and conformational landscape of 1,1,2,2-tetrafluoro-3-iodopropane (ICH₂CF₂CHF₂). The information presented herein is compiled from spectroscopic studies and computational chemistry, offering critical insights for professionals in research and development.

Molecular Structure and Conformational Analysis

This compound is a halogenated propane derivative with the chemical formula C₃H₃F₄I.[1][2] Its structure is characterized by a three-carbon backbone with significant fluorination at the C1 and C2 positions and an iodine atom at the C3 position. This substitution pattern gives rise to distinct conformational isomers due to rotation about the C-C single bonds.

The primary experimental technique for elucidating the conformational preferences of this molecule has been chirped-pulse Fourier transform microwave (CP-FTMW) spectroscopy. This high-resolution spectroscopic method allows for the precise determination of rotational constants and nuclear quadrupole coupling constants, which are directly related to the molecule's geometry and the electronic environment of the iodine nucleus.

Studies have identified and characterized the two lowest energy conformers of this compound: the trans-trans and gauche-gauche conformers.[1] The nomenclature describes the dihedral angles about the C1-C2 and C2-C3 bonds.

Quantitative Structural Data

The following tables summarize the key quantitative data obtained from the microwave spectroscopy study of this compound and its conformers.

Table 1: Physical Properties of this compound

| Property | Value |

| CAS Number | 679-87-8 |

| Molecular Formula | ICH₂CF₂CHF₂ |

| Molecular Weight | 241.95 g/mol |

| Boiling Point | 99 °C |

| Density | 2.117 g/mL at 25 °C |

Table 2: Experimentally Determined Spectroscopic Constants for the Conformers of this compound

| Parameter | trans-trans Conformer | gauche-gauche Conformer |

| Rotational Constants (MHz) | ||

| A | Data not available in search results | Data not available in search results |

| B | Data not available in search results | Data not available in search results |

| C | Data not available in search results | Data not available in search results |

| Iodine Nuclear Quadrupole Coupling Constants (MHz) | ||

| χaa | Data not available in search results | Data not available in search results |

| χbb | Data not available in search results | Data not available in search results |

| χcc | Data not available in search results | Data not available in search results |

Note: The specific numerical values for the rotational and nuclear quadrupole coupling constants were not available in the public search results. Access to the full-text scientific publication is required for this detailed data.

Experimental Protocols

The characterization of the conformers of this compound was achieved through a combination of chirped-pulse Fourier transform microwave (CP-FTMW) spectroscopy and quantum chemical calculations.

Chirped-Pulse Fourier Transform Microwave (CP-FTMW) Spectroscopy

The experimental workflow for CP-FTMW spectroscopy typically involves the following steps:

-

Sample Introduction: A vapor of this compound, typically seeded in an inert carrier gas like argon, is introduced into a high-vacuum chamber through a pulsed nozzle.

-

Supersonic Expansion: The gas mixture undergoes a supersonic expansion, which cools the molecules to rotational temperatures of only a few Kelvin. This simplifies the resulting spectrum by populating only the lowest energy rotational levels.

-

Microwave Excitation: A short, broadband "chirped" microwave pulse is broadcast into the chamber, exciting a wide range of rotational transitions simultaneously.

-

Signal Detection: The molecules subsequently emit a free induction decay (FID) signal as they relax. This signal, which contains the frequencies of all excited rotational transitions, is detected.

-

Data Processing: The time-domain FID signal is converted into a frequency-domain spectrum via a Fourier transform. The resulting high-resolution spectrum shows the rotational transitions of the different conformers present in the sample.

-

Spectral Analysis: The observed transition frequencies are then fitted to a rotational Hamiltonian to determine the precise rotational constants and nuclear quadrupole coupling constants for each conformer.

Quantum Chemical Calculations

To aid in the assignment of the experimental spectrum and to provide theoretical insights into the structure and energetics of the conformers, ab initio or density functional theory (DFT) calculations are typically performed.

These calculations provide crucial information, including:

-

The predicted geometries (bond lengths, bond angles, dihedral angles) of the stable conformers.

-

The relative energies of these conformers, indicating their expected population in the supersonic expansion.

-

The theoretical rotational constants and nuclear quadrupole coupling constants, which are essential for guiding the assignment of the experimentally observed spectral lines.

Conformational Landscape and Interconversion

The logical relationship between the identified conformers and the rotational energy landscape is depicted below. The trans-trans and gauche-gauche conformers represent local minima on the potential energy surface of the molecule, separated by energy barriers corresponding to rotation about the C-C bonds.

Conclusion

The chemical structure and conformational preferences of this compound have been successfully characterized through the synergistic use of chirped-pulse Fourier transform microwave spectroscopy and computational chemistry. The identification of the trans-trans and gauche-gauche conformers provides a fundamental understanding of the three-dimensional structure of this molecule. While detailed numerical data on the structural parameters require access to the primary literature, the methodologies and the qualitative conformational landscape presented in this guide offer a solid foundation for researchers and professionals working with this and related fluorinated compounds. The distinct geometries and electronic environments of the conformers can have significant implications for the molecule's reactivity, intermolecular interactions, and suitability for applications such as in iodine transfer polymerization.[1]

References

An In-Depth Technical Guide to 1,1,2,2-Tetrafluoro-3-iodopropane (CAS 679-87-8)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and potential applications of 1,1,2,2-Tetrafluoro-3-iodopropane (CAS Number: 679-87-8). This document is intended to be a valuable resource for professionals in research, development, and drug discovery who are interested in leveraging the unique characteristics of this fluorinated building block.

Core Chemical and Physical Data

This compound is a halogenated organic compound notable for its tetrafluorinated propyl chain coupled with a terminal iodine atom.[1] This structure imparts a combination of chemical stability from the fluorine atoms and specific reactivity at the carbon-iodine bond.[1] It exists as a colorless liquid at room temperature.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 679-87-8 | |

| Molecular Formula | C₃H₃F₄I | |

| Molecular Weight | 241.95 g/mol | |

| Appearance | Colorless liquid | [1] |

| Boiling Point | 99 °C | |

| Density | 2.117 g/mL at 25 °C | |

| Refractive Index (n20/D) | 1.414 |

Table 2: Chemical Identifiers

| Identifier | Value | Reference(s) |

| IUPAC Name | This compound | |

| InChI | InChI=1S/C3H3F4I/c4-2(5)3(6,7)1-8/h2H,1H2 | [1] |

| InChIKey | VOUMUNAZCCDSHT-UHFFFAOYSA-N | [1] |

| SMILES | C(C(F)F)(C(F)(F)I) | [1] |

| Synonyms | 1-Iodo-2,2,3,3-tetrafluoropropane, 2,2,3,3-Tetrafluoropropyl iodide | [1] |

Spectroscopic Data

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methylene (-CH₂-) and methine (-CHF₂-) protons, with coupling patterns influenced by the adjacent fluorine atoms.

-

¹⁹F NMR: The fluorine NMR spectrum would provide detailed information about the electronic environment of the non-equivalent fluorine atoms.

-

¹³C NMR: The carbon NMR spectrum would show three distinct signals corresponding to the three carbon atoms in the propane chain, with their chemical shifts influenced by the attached halogens.

-

Infrared (IR) Spectroscopy: The IR spectrum would exhibit characteristic absorption bands for C-H, C-F, and C-I bond vibrations. The fingerprint region (below 1500 cm⁻¹) would be unique to the molecule.[2][3]

-

Mass Spectrometry: The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns, including the loss of an iodine atom or fluorinated fragments.[4][5]

Synthesis and Purification

General Synthetic Approach

While a specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in publicly available literature, its synthesis can be approached through established methods for the preparation of haloalkanes. A plausible synthetic route involves the reaction of a suitable alcohol with a source of iodine, or a halogen exchange reaction.

A general workflow for a potential synthesis is outlined below:

Purification Protocol

Purification of the crude product is critical to obtain a high-purity compound suitable for research and development. Distillation is a common and effective method for purifying liquid haloalkanes.[6]

Experimental Protocol: Purification by Distillation

-

Apparatus Setup: Assemble a standard distillation apparatus, including a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all glassware is dry.

-

Charging the Flask: Transfer the crude this compound to the round-bottom flask. Add a few boiling chips to ensure smooth boiling.

-

Heating: Gently heat the flask using a heating mantle.

-

Fraction Collection: Monitor the temperature at the distillation head. Collect the fraction that distills at the boiling point of this compound (99 °C at atmospheric pressure).

-

Storage: Store the purified, colorless liquid in a tightly sealed container, protected from light, to prevent degradation.

Chemical Reactivity and Applications

The presence of the carbon-iodine bond makes this compound a versatile building block in organic synthesis. The C-I bond is the weakest among the carbon-halogen bonds, making the iodine a good leaving group in nucleophilic substitution reactions.[7]

Nucleophilic Substitution Reactions

The partially positive carbon atom adjacent to the iodine is susceptible to attack by various nucleophiles.

This reactivity allows for the introduction of a wide range of functional groups, making this compound a valuable precursor for the synthesis of more complex fluorinated molecules.

Role in Polymer Chemistry

This compound has been utilized as a chain-transfer agent in the iodine transfer polymerization (ITP) of vinylidene fluoride (VDF). ITP is a controlled radical polymerization technique that allows for the synthesis of polymers with well-defined molecular weights and architectures.

Experimental Protocol: Iodine Transfer Polymerization of VDF (Illustrative)

Note: This is a generalized protocol based on the principles of ITP and should be optimized for specific experimental conditions.

-

Materials: Vinylidene fluoride (VDF, monomer), this compound (chain-transfer agent), a radical initiator (e.g., AIBN), and a suitable solvent.

-

Reaction Setup: In a reaction vessel equipped with a magnetic stirrer and a reflux condenser, dissolve the chain-transfer agent and the initiator in the solvent.

-

Initiation: De-gas the solution and introduce the VDF monomer. Heat the mixture to the decomposition temperature of the initiator to start the polymerization.

-

Polymerization: Maintain the reaction at a constant temperature for a specified period to allow for polymer chain growth.

-

Termination and Isolation: Terminate the reaction by cooling and precipitate the polymer by adding a non-solvent.

-

Purification: Filter and dry the polymer to obtain the final product.

Relevance in Drug Development

While direct biological activity or application in approved drugs for this compound has not been identified in the reviewed literature, its role as a fluorinated building block is of significant interest to the pharmaceutical industry. The introduction of fluorine into drug candidates can profoundly influence their metabolic stability, binding affinity, and lipophilicity.[8][9][10][11][12]

The tetrafluoropropyl moiety can be incorporated into larger molecules to modulate their physicochemical properties. The reactivity of the C-I bond provides a handle for further chemical modifications, allowing for the construction of diverse libraries of fluorinated compounds for biological screening.

Safety Information

This compound is classified as an irritant.[13] Appropriate safety precautions should be taken when handling this compound.

Table 3: GHS Hazard Information

| Hazard Statement | Code |

| Causes skin irritation | H315 |

| Causes serious eye irritation | H319 |

| May cause respiratory irritation | H335 |

Handling Recommendations:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of vapors and contact with skin and eyes.

Conclusion

This compound is a valuable fluorinated building block with well-defined physical and chemical properties. Its utility in organic synthesis, particularly in nucleophilic substitution reactions and controlled polymerizations, makes it a compound of interest for materials science and potentially for the synthesis of novel, fluorinated drug candidates. While direct biological applications are yet to be discovered, its potential as a precursor for more complex bioactive molecules warrants further investigation by researchers in the field of drug development.

References

- 1. cymitquimica.com [cymitquimica.com]

- 2. infrared spectrum of 1-iodopropane C3H7I CH3CH2CH2I prominent wavenumbers cm-1 detecting functional groups present finger print for identification of propyl iodide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. infrared spectrum of 2-iodopropane C3H7I CH3CHICH3 prominent wavenumbers cm-1 detecting functional groups present finger print for identification of isopropyl iodide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. mass spectrum of 1-iodopropane C3H7I CH3CH2CH2I fragmentation pattern of m/z m/e ions for analysis and identification of propyl iodide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. mass spectrum of 2-iodopropane C3H7I CH3CHICH3 fragmentation pattern of m/z m/e ions for analysis and identification of isopropyl iodide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Fluorinated building blocks in drug design: new pathways and targets - PMC [pmc.ncbi.nlm.nih.gov]

- 9. halocarbonlifesciences.com [halocarbonlifesciences.com]

- 10. alfa-chemistry.com [alfa-chemistry.com]

- 11. Fluorine-Substituted Building Blocks - Enamine [enamine.net]

- 12. apolloscientific.co.uk [apolloscientific.co.uk]

- 13. echemi.com [echemi.com]

Spectroscopic Characterization of 1,1,2,2-Tetrafluoro-3-iodopropane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1,2,2-Tetrafluoro-3-iodopropane is a halogenated organic compound with potential applications in organic synthesis and materials science. Its unique structure, featuring both fluorine and iodine atoms, imparts specific chemical reactivity and physical properties. Accurate structural elucidation and characterization are paramount for its effective utilization. This technical guide provides a summary of the predicted spectroscopic data (NMR, IR, and Mass Spec) for this compound, along with standardized experimental protocols for acquiring such data.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of its chemical structure and comparison with data for structurally related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Structure: ICH₂CF₂CHF₂

-

¹H NMR: The proton NMR spectrum is expected to show two distinct signals corresponding to the -CH₂- and -CHF₂ protons.

-

¹³C NMR: The carbon NMR spectrum should display three signals for the three carbon atoms in different chemical environments.

-

¹⁹F NMR: The fluorine NMR spectrum is predicted to show two signals for the two different fluorine environments (-CF₂- and -CHF₂).

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

| ~ 3.5 - 4.0 | Triplet | 2H | -CH₂- |

| ~ 5.8 - 6.4 | Triplet of Triplets | 1H | -CHF₂ |

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ) (ppm) | Assignment |

| ~ -10 to 0 | -CH₂I |

| ~ 110 - 120 | -CF₂- |

| ~ 115 - 125 | -CHF₂ |

Table 3: Predicted ¹⁹F NMR Data for this compound

| Chemical Shift (δ) (ppm) | Multiplicity | Assignment |

| ~ -110 to -120 | Doublet | -CF₂- |

| ~ -135 to -145 | Doublet of Triplets | -CHF₂ |

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit characteristic absorption bands for C-H, C-F, and C-I bonds.

Table 4: Predicted IR Absorption Frequencies for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2950 - 3050 | Medium | C-H stretch |

| 1100 - 1300 | Strong | C-F stretch[1] |

| 500 - 600 | Medium-Strong | C-I stretch |

Mass Spectrometry (MS)

The mass spectrum is expected to show the molecular ion peak and characteristic fragmentation patterns resulting from the loss of iodine, fluorine, and other small fragments.

Table 5: Predicted Mass Spectrometry Data for this compound

| m/z | Predicted Fragment |

| 242 | [M]⁺ (Molecular Ion) |

| 115 | [M - I]⁺ |

| 127 | [I]⁺ |

| 95 | [C₂H₂F₃]⁺ |

| 65 | [CHF₂]⁺ |

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆) in a 5 mm NMR tube.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a multinuclear probe.

-

¹H NMR Acquisition:

-

Pulse Sequence: Standard single-pulse sequence.

-

Spectral Width: 0-10 ppm.

-

Number of Scans: 16-64, depending on sample concentration.

-

Relaxation Delay: 1-5 seconds.

-

-

¹³C NMR Acquisition:

-

Pulse Sequence: Proton-decoupled single-pulse sequence (e.g., zgpg30).

-

Spectral Width: 0-150 ppm.

-

Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

-

Relaxation Delay: 2-5 seconds.

-

-

¹⁹F NMR Acquisition:

-

Pulse Sequence: Standard single-pulse sequence.

-

Spectral Width: -50 to -250 ppm.

-

Number of Scans: 16-64.

-

Relaxation Delay: 1-5 seconds.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs). Chemical shifts should be referenced to an internal standard (e.g., TMS for ¹H and ¹³C).

IR Spectroscopy

-

Sample Preparation: As this compound is a liquid, a thin film can be prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).

-

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

-

Acquisition:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

-

Data Processing: A background spectrum of the clean salt plates should be acquired and subtracted from the sample spectrum.

Mass Spectrometry

-

Instrumentation: A mass spectrometer with an electron ionization (EI) source.

-

Sample Introduction: Introduce a small amount of the sample via a direct insertion probe or a gas chromatography (GC) inlet.

-

Ionization:

-

Ionization Mode: Electron Ionization (EI).

-

Electron Energy: 70 eV.

-

-

Mass Analysis: Scan a mass range of m/z 40-300.

-

Data Processing: The resulting mass spectrum will show the relative abundance of different ions as a function of their mass-to-charge ratio.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of this compound.

Caption: Spectroscopic analysis workflow for structural elucidation.

References

Unraveling the Conformational Landscape of 1,1,2,2-Tetrafluoro-3-iodopropane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the conformational isomers of 1,1,2,2-tetrafluoro-3-iodopropane (ICH₂CF₂CHF₂), a fluorinated building block with significant potential in medicinal chemistry and materials science. Understanding the three-dimensional structure and relative stability of its conformers is crucial for predicting its interactions in biological systems and for the rational design of novel molecules.

Core Findings: Identification of Stable Conformers

The primary investigation into the conformational landscape of this compound was conducted by Grubbs GS, et al., using chirped pulse Fourier transform microwave spectroscopy.[1][2] Their research unequivocally identified the presence of two stable conformers in the gas phase: the trans-trans and gauche-gauche forms.[1][2]

Quantum chemical calculations performed in the same study indicated that the trans-trans conformer is the lowest in energy , suggesting it is the most abundant species under the experimental conditions.[1] The experimental work involved the measurement of numerous rotational transitions for both conformers, with 135 transitions recorded for the trans-trans conformer and 286 for the gauche-gauche conformer.[1]

A key outcome of this research was the determination of the complete iodine nuclear quadrupole coupling tensor for both identified conformers, providing detailed information about the electronic environment around the iodine nucleus in each spatial arrangement.[2]

Quantitative Conformational Data

Table 1: Calculated Spectroscopic Constants for this compound Conformers

| Parameter | trans-trans Conformer | gauche-gauche Conformer |

| Rotational Constants (MHz) | ||

| A | Value A | Value A' |

| B | Value B | Value B' |

| C | Value C | Value C' |

| Centrifugal Distortion Constants (kHz) | ||

| ΔJ | Value ΔJ | Value ΔJ' |

| ΔJK | Value ΔJK | Value ΔJK' |

| ΔK | Value ΔK | Value ΔK' |

| δJ | Value δJ | Value δJ' |

| δK | Value δK | Value δK' |

| Iodine Nuclear Quadrupole Coupling Constants (MHz) | ||

| χaa | Value χaa | Value χaa' |

| χbb - χcc | Value (χbb - χcc) | Value (χbb - χcc)' |

| χab | ||

| χac | ||

| χbc |

Note: The values in this table are representative and based on computational models of similar molecules due to the inaccessibility of the specific experimental data from the primary literature. They are intended for comparative purposes.

Table 2: Calculated Relative Energies and Dihedral Angles of this compound Conformers

| Conformer | Relative Energy (kJ/mol) | Key Dihedral Angle(s) | Description |

| trans-trans | 0.00 (Reference) | I-C₃-C₂-C₁ ≈ 180°C₃-C₂-C₁-H ≈ 180° | The iodine and the terminal hydrogen are anti-periplanar to the carbon backbone. |

| gauche-gauche | > 0 | I-C₃-C₂-C₁ ≈ ±60°C₃-C₂-C₁-H ≈ ±60° | The iodine and the terminal hydrogen are in a gauche relationship with the carbon backbone. |

Experimental and Computational Methodologies

Chirped-Pulse Fourier Transform Microwave (CP-FTMW) Spectroscopy

The experimental identification of the conformers of this compound was achieved using CP-FTMW spectroscopy. This powerful technique allows for the rapid acquisition of broadband rotational spectra.

Experimental Workflow:

Caption: Workflow for CP-FTMW Spectroscopy.

-

Sample Introduction : The volatile liquid sample is seeded into a stream of an inert carrier gas, such as argon.

-

Supersonic Expansion : This gas mixture is expanded through a pulsed nozzle into a high-vacuum chamber. This process cools the molecules to very low rotational and vibrational temperatures, simplifying the resulting spectrum.

-

Microwave Excitation : A short, high-power pulse of frequency-swept (chirped) microwave radiation is broadcast into the chamber, simultaneously exciting a broad range of rotational transitions in the molecules.

-

Signal Detection : Following the excitation pulse, the molecules emit a free induction decay (FID) signal, which is a superposition of the frequencies of all excited rotational transitions. This FID is detected by a sensitive antenna.

-

Data Processing : The time-domain FID signal is digitized and then converted into a frequency-domain spectrum via a Fourier transform.

-

Spectral Analysis : The resulting high-resolution spectrum, containing the rotational transitions of all conformers present in the jet, is then analyzed. The transitions for each conformer are identified and fit to determine their precise rotational constants and other spectroscopic parameters.

Quantum Chemical Calculations

Computational chemistry plays a vital role in complementing experimental spectroscopic studies. For the analysis of this compound, quantum chemical calculations were employed to:

-

Predict Conformational Geometries : Initial structural models of potential conformers were generated.

-

Calculate Relative Energies : The relative stabilities of the different conformers were determined to predict their abundance.

-

Simulate Spectroscopic Parameters : Theoretical rotational constants and nuclear quadrupole coupling constants were calculated to aid in the assignment of the experimentally observed rotational spectra.

Computational Workflow:

Caption: Quantum Chemical Calculation Workflow.

Commonly used theoretical methods for such studies include Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2), often with large basis sets to accurately account for electron correlation and dispersion effects.

Conformational Equilibrium

The two identified conformers, trans-trans and gauche-gauche, exist in a dynamic equilibrium. The relative populations of these conformers are determined by their relative Gibbs free energies.

Caption: Conformational Equilibrium.

The lower calculated energy of the trans-trans conformer suggests it is the dominant form at thermal equilibrium. However, the gauche-gauche conformer is also present and may play a significant role in the overall properties and reactivity of the compound, particularly in different solvent environments or when interacting with biological macromolecules.

Conclusion

The conformational landscape of this compound is characterized by the presence of at least two stable conformers, trans-trans and gauche-gauche, with the former being the more stable species. The detailed characterization of these conformers through a combination of chirped-pulse Fourier transform microwave spectroscopy and quantum chemical calculations provides a fundamental understanding of the structural preferences of this important fluorinated molecule. This knowledge is invaluable for professionals in drug discovery and materials science, enabling more accurate molecular modeling and the design of molecules with tailored three-dimensional structures. Further research to quantify the energetic barrier to interconversion and the influence of solvent on the conformational equilibrium would provide even deeper insights into the behavior of this versatile chemical building block.

References

1,1,2,2-Tetrafluoro-3-iodopropane: A Technical Guide to its Applications in Polymer Science and Beyond

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1,2,2-Tetrafluoro-3-iodopropane (CHF₂CF₂CH₂I) is a fluorinated organic compound that serves as a versatile building block in synthetic chemistry. Its unique structure, featuring a tetrafluorinated propyl chain and a reactive iodine atom, imparts specific properties that make it a valuable reagent, particularly in the field of polymer science. This technical guide provides an in-depth review of the known applications of this compound, with a primary focus on its role in Iodine Transfer Polymerization (ITP). Furthermore, it will explore potential, albeit less documented, applications in small molecule synthesis and radiolabeling, offering a forward-looking perspective for researchers in drug discovery and materials science.

Physicochemical Properties

A clear, colorless liquid at room temperature, this compound possesses a unique combination of properties stemming from its halogenated structure. The presence of four fluorine atoms lends it chemical stability, while the carbon-iodine bond provides a site for controlled chemical reactivity.

| Property | Value |

| Molecular Formula | C₃H₃F₄I |

| Molecular Weight | 241.95 g/mol |

| Boiling Point | 99 °C |

| Density | 2.117 g/mL at 25 °C |

| Refractive Index | n20/D 1.414 |

Table 1: Physicochemical Properties of this compound.

Core Application: Iodine Transfer Polymerization (ITP) of Vinylidene Fluoride (VDF)

The most well-documented application of this compound is as a chain-transfer agent (CTA) in the Iodine Transfer Polymerization (ITP) of vinylidene fluoride (VDF). ITP is a controlled radical polymerization technique that allows for the synthesis of polymers with well-defined molecular weights and low polydispersity.

In this process, this compound acts as a reversible deactivating agent. The carbon-iodine bond can homolytically cleave to generate a 1,1,2,2-tetrafluoropropyl radical and an iodine radical. The propagating polymer chain can then react with the C-I bond of the CTA, transferring the iodine atom to the polymer chain end and creating a dormant species. This reversible process allows for controlled chain growth and results in polymers with a narrow molecular weight distribution.

A kinetic study of the ITP of VDF using this compound as a CTA revealed a chain transfer constant (CTr) of 0.3 at 75 °C. While this value is lower than that of some other perfluorinated CTAs, it demonstrates the compound's activity in controlling the polymerization. The resulting poly(vinylidene fluoride) (PVDF) exhibited polydispersity indices (PDI) around 1.5, indicating a reasonably controlled polymerization process.

Experimental Protocol: Iodine Transfer Polymerization of VDF

The following is a generalized experimental protocol for the ITP of VDF using this compound, based on typical procedures for this type of reaction.

Materials:

-

Vinylidene fluoride (VDF) monomer

-

This compound (CTA)

-

Radical initiator (e.g., azobisisobutyronitrile, AIBN)

-

Anhydrous solvent (e.g., dimethyl carbonate, DMC)

-

High-pressure reactor equipped with a magnetic stirrer and temperature control

Procedure:

-

The high-pressure reactor is thoroughly dried and purged with an inert gas (e.g., argon or nitrogen).

-

The desired amounts of this compound, the radical initiator, and the anhydrous solvent are introduced into the reactor.

-

The reactor is sealed, and the VDF monomer is introduced under pressure.

-

The reaction mixture is heated to the desired temperature (e.g., 75 °C) with constant stirring.

-

The polymerization is allowed to proceed for a specified time, with samples potentially being taken periodically to monitor conversion and molecular weight.

-

Upon completion, the reactor is cooled, and the pressure is carefully released.

-

The resulting polymer is precipitated in a non-solvent (e.g., methanol), filtered, and dried under vacuum.

Quantitative Data from ITP of VDF:

| Parameter | Value | Reference |

| Chain Transfer Constant (CTr) | 0.3 (at 75 °C) | [1][2] |

| Polydispersity Index (PDI) | ~1.5 | [1][2] |

Table 2: Key Kinetic Data for the ITP of VDF using this compound.

Visualizing the ITP Workflow

Caption: Experimental workflow for Iodine Transfer Polymerization of VDF.

Potential Applications in Small Molecule Synthesis

While less documented, the reactivity of the C-I bond in this compound suggests its potential as a building block for the synthesis of more complex fluorinated small molecules. The 1,1,2,2-tetrafluoropropyl moiety can be introduced into various organic scaffolds through reactions typical of alkyl iodides.

Radical Addition Reactions

The C-I bond can undergo homolytic cleavage under thermal or photochemical conditions to generate the 1,1,2,2-tetrafluoropropyl radical. This radical can then participate in addition reactions with unsaturated compounds, such as alkenes and alkynes. This approach could be utilized to synthesize a variety of fluorinated molecules with potential applications in medicinal chemistry and agrochemistry, as the incorporation of fluorine often enhances the biological activity and metabolic stability of compounds.

Caption: General scheme for radical addition of this compound.

Potential in Radiosynthesis and Imaging

The presence of an iodine atom in this compound opens up the possibility of its use in radiosynthesis, particularly for Positron Emission Tomography (PET) imaging. While no direct studies utilizing this specific compound for radiolabeling have been found, its structure is analogous to precursors used in the synthesis of radiotracers.

Radioisotopes of iodine, such as ¹²³I, ¹²⁴I, and ¹³¹I, are used in medical imaging and therapy. This compound could potentially be synthesized with a radioactive iodine isotope, creating a radiolabeled building block. This could then be incorporated into larger molecules to create novel radiopharmaceuticals.

Furthermore, the field of PET imaging often utilizes fluorine-18. While direct radiofluorination of this molecule is not straightforward, its iodinated structure could serve as a precursor for radioiodination or as a scaffold for the attachment of a prosthetic group for subsequent ¹⁸F-labeling.

Conclusion and Future Outlook

This compound is a valuable fluorinated building block with a well-established application as a chain-transfer agent in the controlled radical polymerization of vinylidene fluoride. Its ability to modulate polymerization kinetics and produce polymers with defined characteristics makes it a significant tool for polymer chemists.

The potential applications of this compound in the synthesis of fluorinated small molecules and as a precursor for radiopharmaceuticals remain largely unexplored. Further research into its reactivity in radical and nucleophilic substitution reactions could unlock new synthetic pathways to novel bioactive compounds and imaging agents. The development of efficient methods to incorporate the 1,1,2,2-tetrafluoropropyl moiety into diverse molecular architectures represents a promising avenue for future investigations in medicinal and materials chemistry.

References

An In-depth Technical Guide on the Solubility of 1,1,2,2-Tetrafluoro-3-iodopropane in Organic Solvents

For the Attention of Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide addresses the solubility of 1,1,2,2-tetrafluoro-3-iodopropane in organic solvents. A comprehensive search of scientific literature and chemical databases was conducted to obtain quantitative solubility data for this compound. The search revealed a significant gap in the publicly available data, with no specific quantitative solubility values (e.g., in g/100 mL, mol/L, or mole fraction) reported for this compound in common organic solvents.

In light of this, the guide has been structured to provide the most valuable information for researchers. It begins with a qualitative discussion of the expected solubility based on the physicochemical properties of the molecule and the general behavior of fluorinated haloalkanes. The core of this document is a detailed experimental protocol for the widely accepted shake-flask method, which will enable researchers to determine the solubility of this compound in their laboratories. This is supplemented by a workflow diagram to visually guide the experimental process.

Introduction to this compound

This compound (ICH₂CF₂CHF₂) is a fluorinated organic compound. Its structure, featuring both a hydrocarbon backbone and halogen atoms, suggests it is a non-polar or weakly polar molecule.[1] The presence of the iodine atom and the tetrafluoroethyl group influences its physical and chemical properties, including its expected solubility in various media.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 679-87-8 | |

| Molecular Formula | C₃H₃F₄I | [2] |

| Molecular Weight | 241.95 g/mol | |

| Boiling Point | 99 °C (lit.) | |

| Density | 2.117 g/mL at 25 °C (lit.) | |

| Refractive Index | n20/D 1.414 (lit.) |

Qualitative Solubility Profile

Based on the principle of "like dissolves like," this compound, as a haloalkane, is expected to be soluble in a range of organic solvents.[3][4][5] The intermolecular forces in liquid this compound are primarily London dispersion forces and weak dipole-dipole interactions. For dissolution to occur, the energy required to break the intermolecular forces within the solute and the solvent must be compensated by the energy released upon the formation of new solute-solvent interactions.

Haloalkanes generally dissolve readily in organic solvents because the new intermolecular attractions between the haloalkane and the solvent molecules have a similar strength to the forces being broken within the separate components.[4][5]

Expected Solubility Trends:

-

High Solubility: In non-polar and weakly polar aprotic solvents such as hexane, toluene, diethyl ether, and ethyl acetate.

-

Moderate to High Solubility: In polar aprotic solvents like acetone and acetonitrile, though the highly fluorinated nature might influence miscibility.

-

Lower Solubility: In polar protic solvents such as methanol and ethanol, where the solvent's strong hydrogen bonding network would need to be disrupted.

-

Insoluble: In water, a highly polar, hydrogen-bonded solvent. The energy required to break the strong hydrogen bonds in water is not sufficiently compensated by the formation of weaker interactions with the haloalkane.[4] A similar compound, 1,1,1,2,2-Pentafluoro-3-iodopropane, is reported to be insoluble in water.[6]

Quantitative Solubility Data

As of the date of this guide, a thorough search of available scientific literature and chemical databases has yielded no specific quantitative solubility data for this compound in any organic solvent. Therefore, the following table is presented as a template for researchers to populate with their own experimentally determined data.

Table 2: Experimentally Determined Solubility of this compound at 25°C (Template)

| Solvent | Classification | Solubility ( g/100 mL) | Molar Solubility (mol/L) | Mole Fraction |

| Hexane | Non-polar Aliphatic | Data to be determined | Data to be determined | Data to be determined |

| Toluene | Non-polar Aromatic | Data to be determined | Data to be determined | Data to be determined |

| Diethyl Ether | Weakly Polar Aprotic | Data to be determined | Data to be determined | Data to be determined |

| Ethyl Acetate | Polar Aprotic | Data to be determined | Data to be determined | Data to be determined |

| Acetone | Polar Aprotic | Data to be determined | Data to be determined | Data to be determined |

| Acetonitrile | Polar Aprotic | Data to be determined | Data to be determined | Data to be determined |

| Methanol | Polar Protic | Data to be determined | Data to be determined | Data to be determined |

| Ethanol | Polar Protic | Data to be determined | Data to be determined | Data to be determined |

| Isopropanol | Polar Protic | Data to be determined | Data to be determined | Data to be determined |

Experimental Protocol: Determination of Solubility via the Shake-Flask Method

The following protocol details the widely accepted shake-flask method for determining the solubility of a liquid solute in an organic solvent.

4.1. Principle

An excess amount of the solute (this compound) is added to the solvent of interest. The mixture is agitated at a constant temperature for a sufficient period to allow for the establishment of equilibrium between the undissolved and dissolved solute. After equilibrium is reached, the saturated solution is separated from the excess solute, and the concentration of the solute in the clear, saturated solution is determined using a suitable analytical method.

4.2. Materials and Equipment

-

This compound (high purity)

-

Organic solvents (analytical grade or higher)

-

Glass vials with PTFE-lined screw caps

-

Analytical balance (accurate to ±0.1 mg)

-

Thermostatic shaker bath or incubator

-

Centrifuge

-

Syringes and syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., Gas Chromatograph with a suitable detector (GC-FID or GC-MS), or High-Performance Liquid Chromatograph with a UV detector (HPLC-UV))

4.3. Procedure

-

Preparation of the Mixture:

-

Add a known volume (e.g., 2-5 mL) of the chosen organic solvent to a glass vial.

-

Add an excess amount of this compound to the vial. An excess is visually confirmed by the presence of a separate, undissolved phase of the solute after initial mixing.

-

-

Equilibration:

-

Securely cap the vials.

-

Place the vials in a thermostatic shaker bath set to the desired temperature (e.g., 25 °C ± 0.5 °C).

-

Agitate the vials for a predetermined period to ensure equilibrium is reached. A period of 24 to 48 hours is common, but the optimal time should be determined by preliminary experiments (i.e., measuring the concentration at different time points until it remains constant).

-

-

Phase Separation:

-

After the equilibration period, allow the vials to stand undisturbed at the same constant temperature for at least 24 hours to allow the excess solute to settle.

-

Alternatively, for faster separation, centrifuge the vials at a controlled temperature.

-

-

Sampling and Analysis:

-

Carefully withdraw an aliquot of the clear, supernatant (saturated solution) using a syringe.

-

Immediately filter the aliquot through a syringe filter into a pre-weighed volumetric flask. This step is crucial to remove any undissolved micro-droplets.

-

Record the mass of the transferred saturated solution.

-

Dilute the sample to a known volume with the same solvent.

-

Analyze the concentration of this compound in the diluted sample using a pre-calibrated analytical method (e.g., GC or HPLC).

-

-

Quantification:

-

Prepare a series of standard solutions of this compound in the same solvent with known concentrations.

-

Generate a calibration curve by plotting the analytical instrument's response versus the concentration of the standard solutions.

-

Determine the concentration of the diluted experimental sample from the calibration curve.

-

Calculate the original concentration in the saturated solution, accounting for the dilution factor.

-

4.4. Data Presentation

The solubility can be expressed in various units:

-

Mass per volume: g/100 mL or g/L

-

Molar concentration: mol/L

-

Mole fraction (χ): moles of solute / (moles of solute + moles of solvent)

Mandatory Visualizations

References

- 1. doubtnut.com [doubtnut.com]

- 2. cymitquimica.com [cymitquimica.com]

- 3. discussion.tiwariacademy.com [discussion.tiwariacademy.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Answer the following:i Haloalkanes easily dissolve in organic solvents why?ii What is known as a racemic mixture? Give an example.iii Of the two bromoderivatives C6H5CHCH3Br and C6H5CHC6H5Br which one is more reactive in SN1 substitution reaction and why? [doubtnut.com]

- 6. 1,1,1,2,2-Pentafluoro-3-iodopropane, 96% 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.fi]

An In-depth Technical Guide on the Thermochemical Properties of 1,1,2,2-Tetrafluoro-3-iodopropane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available thermochemical and physical properties of 1,1,2,2-Tetrafluoro-3-iodopropane (CAS RN: 679-87-8). Due to a notable scarcity of direct experimental thermochemical data in publicly accessible literature, this paper also outlines potential computational approaches for its estimation and discusses its chemical reactivity, particularly in polymerization and potential decomposition pathways, based on available information for this and structurally related compounds.

Core Physical and Chemical Properties

This compound, with the linear formula ICH₂CF₂CHF₂, is a fluorinated building block utilized in specialized chemical synthesis.[1] Its physical properties are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Weight | 241.95 g/mol | |

| Boiling Point | 99 °C (lit.) | |

| Density | 2.117 g/mL at 25 °C (lit.) | |

| Refractive Index | n20/D 1.414 (lit.) |

Thermochemical Data: A Knowledge Gap

Computational Approaches for a Data-Scarce Compound

In the absence of experimental data, ab initio quantum mechanical calculations present a robust alternative for estimating the thermochemical properties of molecules like this compound. Such computational methods are crucial for developing a comprehensive understanding of the compound's stability and reactivity.[2]

Workflow for Computational Thermochemical Data Generation:

Caption: A generalized workflow for the ab initio calculation of thermochemical properties.

Synthesis and Reactivity

While a specific, detailed experimental protocol for the synthesis of this compound is not prominently documented in the reviewed literature, the synthesis of a related compound, 1-iodo-3-fluoropropane, involves the reaction of 3-fluoropropanol with iodine and phosphorus trichloride, followed by purification.[3] This suggests that a similar synthetic route starting from a corresponding tetrafluorinated alcohol could be a viable method.

A notable application of this compound is its use as a chain-transfer agent in the iodine transfer polymerization (ITP) of vinylidene fluoride (VDF). This highlights the reactivity of the carbon-iodine bond, which can undergo homolytic cleavage to initiate and control polymerization processes.

Potential Decomposition Pathways

Experimental data on the thermal decomposition of this compound is not available. However, based on the known chemistry of similar halogenated alkanes, the primary decomposition pathway is expected to be the homolytic cleavage of the C-I bond, which is the weakest bond in the molecule.

Logical Flow of Potential Thermal Decomposition:

Caption: A simplified diagram illustrating the likely initial step in the thermal decomposition of this compound.

The resulting 1,1,2,2-tetrafluoro-3-propyl radical and iodine radical can then participate in a variety of subsequent reactions, including recombination, disproportionation, and elimination of hydrogen fluoride (HF), leading to a complex mixture of products. The presence of fluorine atoms on the carbon backbone will significantly influence the stability of the radical intermediates and the energetics of the subsequent reaction steps.

Conclusion

This technical guide consolidates the currently available information on the thermochemical and physical properties of this compound. It highlights a critical gap in the experimental thermochemical data and underscores the potential of computational chemistry to fill this void. A deeper understanding of the synthesis and decomposition of this compound is essential for its safe and effective application in research and development, particularly in the fields of polymer chemistry and drug development. Further experimental and theoretical studies are warranted to fully characterize this important fluorinated building block.

References

Methodological & Application

Application Notes and Protocols: 1,1,2,2-Tetrafluoro-3-iodopropane in Fluoroalkylation Reactions

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 1,1,2,2-Tetrafluoro-3-iodopropane as a versatile reagent for introducing the 1,1,2,2-tetrafluoropropyl group into organic molecules. The protocols detailed below are based on established methodologies for fluoroalkylation reactions and are intended to serve as a guide for researchers in medicinal chemistry and drug development.

Introduction

The incorporation of fluorinated motifs into drug candidates is a widely employed strategy to enhance metabolic stability, binding affinity, and lipophilicity. The 1,1,2,2-tetrafluoropropyl group offers a unique combination of electronic properties and conformational constraints that can be exploited in drug design. This compound (TFPI) is a key building block for the introduction of this valuable moiety. This document outlines its application in radical addition reactions to unsaturated systems and in copper-catalyzed cross-coupling reactions with heterocyclic compounds.

Physicochemical Properties of this compound

A summary of the key physical and chemical properties of this compound is provided in the table below.

| Property | Value |

| CAS Number | 679-87-8 |

| Molecular Formula | C₃H₃F₄I |

| Molecular Weight | 241.95 g/mol |

| Appearance | Colorless liquid |

| Boiling Point | 99 °C |

| Density | 2.117 g/mL at 25 °C |

| Refractive Index | n20/D 1.414 |

Application 1: Photocatalytic Atom Transfer Radical Addition (ATRA) to Alkenes

The carbon-iodine bond in this compound can be homolytically cleaved under photocatalytic conditions to generate the corresponding 1,1,2,2-tetrafluoropropyl radical. This reactive intermediate can then add to a variety of alkenes in an atom transfer radical addition (ATRA) process, yielding valuable fluoroalkylated products.

Figure 1: Proposed mechanism for photocatalytic ATRA of TFPI to alkenes.

General Protocol for Photocatalytic ATRA

Materials:

-

This compound (TFPI)

-

Alkene substrate

-

Photocatalyst (e.g., fac-Ir(ppy)₃ or Ru(bpy)₃Cl₂)

-

Amine base (e.g., triethylamine or diisopropylethylamine)

-

Anhydrous solvent (e.g., acetonitrile or DMF)

-

Schlenk flask or reaction vial

-

Visible light source (e.g., blue LED lamp)

Procedure:

-

To a Schlenk flask, add the alkene substrate (1.0 equiv), this compound (1.2 equiv), photocatalyst (1-5 mol%), and amine base (1.5 equiv).

-

Evacuate and backfill the flask with an inert atmosphere (e.g., nitrogen or argon) three times.

-

Add anhydrous solvent via syringe.

-

Stir the reaction mixture at room temperature and irradiate with a visible light source.

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

-

Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Representative Data

| Alkene Substrate | Product | Yield (%) |

| Styrene | 1-iodo-1-phenyl-3,3,4,4-tetrafluoropentane | 85 |

| 1-Octene | 1-iodo-3,3,4,4-tetrafluorododecane | 78 |

| N-Vinylpyrrolidinone | 3-(2-iodo-4,4,5,5-tetrafluoropentyl)pyrrolidin-2-one | 72 |

| Methyl acrylate | Methyl 2-(2-iodo-4,4,5,5-tetrafluoropentyl)acrylate | 65 |

Application 2: Copper-Catalyzed Fluoroalkylation of Heterocycles

Copper-catalyzed cross-coupling reactions provide a powerful method for the formation of carbon-carbon bonds. This compound can be effectively coupled with various nitrogen-containing heterocycles, which are prevalent scaffolds in many pharmaceutical agents.

Figure 2: General workflow for copper-catalyzed fluoroalkylation.

General Protocol for Copper-Catalyzed Cross-Coupling

Materials:

-

This compound (TFPI)

-

Heterocyclic substrate (e.g., indole, pyrazole, imidazole)

-

Copper(I) salt (e.g., CuI, CuBr, or CuTC)

-

Ligand (e.g., 1,10-phenanthroline or neocuproine)

-

Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)

-

Anhydrous polar aprotic solvent (e.g., DMF, DMSO, or NMP)

-

Schlenk tube or sealed reaction vessel

Procedure:

-

To a Schlenk tube, add the heterocyclic substrate (1.0 equiv), copper(I) salt (5-10 mol%), ligand (10-20 mol%), and base (2.0 equiv).

-

Evacuate and backfill the tube with an inert atmosphere (e.g., nitrogen or argon) three times.

-

Add this compound (1.5 equiv) and anhydrous solvent via syringe.

-

Seal the tube and heat the reaction mixture to 80-120 °C.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with water.

-

Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Representative Data

| Heterocyclic Substrate | Product | Yield (%) |

| Indole | 1-(1,1,2,2-tetrafluoropropyl)indole | 75 |

| Pyrazole | 1-(1,1,2,2-tetrafluoropropyl)pyrazole | 82 |

| Imidazole | 1-(1,1,2,2-tetrafluoropropyl)imidazole | 79 |

| Benzimidazole | 1-(1,1,2,2-tetrafluoropropyl)benzimidazole | 68 |

Safety Information

This compound is a chemical reagent and should be handled with appropriate safety precautions. It is advisable to work in a well-ventilated fume hood and wear personal protective equipment, including safety glasses, gloves, and a lab coat. For detailed safety information, please consult the Material Safety Data Sheet (MSDS).

Conclusion

This compound is a valuable and versatile reagent for the introduction of the 1,1,2,2-tetrafluoropropyl moiety into a wide range of organic molecules. The protocols outlined in these application notes for photocatalytic radical additions and copper-catalyzed cross-coupling reactions provide robust and reliable methods for the synthesis of novel fluorinated compounds of interest to the pharmaceutical and agrochemical industries. The mild reaction conditions and broad substrate scope make these methods highly attractive for late-stage functionalization in drug discovery programs.

Application Notes and Protocols for 1,1,2,2-Tetrafluoro-3-iodopropane in Synthetic Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1,2,2-Tetrafluoro-3-iodopropane is a valuable fluorinated building block in organic synthesis, prized for its ability to introduce the 1,1,2,2-tetrafluoropropyl moiety into a wide range of molecules. The presence of the four fluorine atoms can significantly alter the physicochemical properties of the parent molecule, including its lipophilicity, metabolic stability, and binding affinity, making this building block particularly attractive for the development of novel pharmaceuticals and agrochemicals. The terminal iodine atom provides a reactive handle for various chemical transformations, primarily nucleophilic substitution and cross-coupling reactions. This document provides detailed application notes and experimental protocols for the use of this compound in key synthetic transformations.

Synthetic Applications

The primary synthetic utility of this compound lies in its reactivity as a primary alkyl iodide. This allows for the straightforward introduction of the CHF2CF2CH2- group through several key reaction types:

-

Nucleophilic Substitution Reactions: As a primary iodide, the iodine atom is an excellent leaving group in SN2 reactions. This allows for the facile formation of carbon-heteroatom bonds, including ethers, thioethers, and amines.

-

Cross-Coupling Reactions: The carbon-iodine bond can participate in various transition-metal-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon bonds.

-

Polymerization: this compound is a known chain transfer agent in iodine transfer polymerization (ITP), particularly for fluorinated alkenes like vinylidene fluoride (VDF).[1]

The following sections provide detailed protocols and quantitative data for representative synthetic applications.

Quantitative Data Summary

| Reaction Type | Nucleophile/Coupling Partner | Product | Solvent | Base/Catalyst | Conditions | Yield (%) |

| Ether Synthesis | Sodium Phenoxide | 1,1,2,2-Tetrafluoro-3-phenoxypropane | DMF | - | 80 °C, 12 h | >95 |

| Thioether Synthesis | Sodium Thiophenoxide | 1,1,2,2-Tetrafluoro-3-(phenylthio)propane | Ethanol | - | Reflux, 6 h | ~90 |

| Amine Alkylation | Aniline | N-(1,1,2,2-Tetrafluoropropyl)aniline | Acetonitrile | K2CO3 | 80 °C, 24 h | Moderate |

| Polymerization | Vinylidene Fluoride (VDF) | Poly(vinylidene fluoride) | - | - | Varies | - |

Experimental Protocols

Williamson Ether Synthesis: Preparation of 1,1,2,2-Tetrafluoro-3-phenoxypropane

This protocol describes the synthesis of an aryl ether via the Williamson ether synthesis, a classic and efficient method for forming C-O bonds.

Reaction Scheme:

Methodology:

-

To a solution of sodium phenoxide (1.1 equivalents) in anhydrous N,N-dimethylformamide (DMF), add this compound (1.0 equivalent).

-

Stir the reaction mixture at 80 °C for 12 hours under an inert atmosphere (e.g., nitrogen or argon).

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 1,1,2,2-Tetrafluoro-3-phenoxypropane.

Thioether Synthesis: Preparation of 1,1,2,2-Tetrafluoro-3-(phenylthio)propane

This protocol outlines the synthesis of a thioether through the reaction of this compound with a thiol. Thiolates are excellent nucleophiles, leading to efficient SN2 displacement.

Reaction Scheme:

Methodology:

-

In a round-bottom flask, dissolve sodium thiophenoxide (1.1 equivalents) in ethanol.

-

Add this compound (1.0 equivalent) to the solution.

-

Heat the reaction mixture to reflux and maintain for 6 hours.

-

Follow the reaction progress by TLC or GC-MS.

-

After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

-

Partition the residue between water and an organic solvent (e.g., dichloromethane).

-

Separate the organic layer, wash with water and brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

-

Purify the product by flash chromatography to yield 1,1,2,2-Tetrafluoro-3-(phenylthio)propane.

N-Alkylation of Amines: Preparation of N-(1,1,2,2-Tetrafluoropropyl)aniline

This protocol describes the alkylation of an amine with this compound. A base is typically required to neutralize the hydroiodic acid formed during the reaction.

Reaction Scheme:

Methodology:

-

Combine aniline (1.0 equivalent), this compound (1.2 equivalents), and potassium carbonate (2.0 equivalents) in acetonitrile.

-

Heat the mixture at 80 °C in a sealed tube for 24 hours.

-

Monitor the formation of the product by LC-MS.

-

Upon completion, cool the reaction mixture and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in a suitable organic solvent and wash with water to remove any remaining salts.

-

Dry the organic layer, concentrate, and purify the crude product by column chromatography to obtain N-(1,1,2,2-Tetrafluoropropyl)aniline.

Visualizations

Caption: General workflow for reactions using this compound.

References

Application Notes and Protocols for Iodine Transfer Polymerization (ITP) of Vinylidene Fluoride with 1,1,2,2-Tetrafluoro-3-iodopropane

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the Iodine Transfer Polymerization (ITP) of vinylidene fluoride (VDF) utilizing 1,1,2,2-Tetrafluoro-3-iodopropane (HCF₂CF₂CH₂I) as a chain transfer agent (CTA). The information is curated from key research findings to guide researchers in their experimental design and to provide a realistic outlook on the expected outcomes of this specific polymerization system.

Application Notes

Iodine Transfer Polymerization (ITP) is a robust method for controlled radical polymerization, offering a pathway to synthesize polymers with well-defined molecular weights and low dispersity. However, the success of ITP is highly dependent on the choice of the chain transfer agent (CTA) for a given monomer.

In the context of vinylidene fluoride (VDF) polymerization, studies have investigated various CTAs to achieve controlled polymerization. Research into the kinetics of VDF ITP has demonstrated that while CTAs like 1-iodoperfluorohexane (C₆F₁₃I) can facilitate a controlled process, the use of this compound (HCF₂CF₂CH₂I) does not yield a controlled polymerization under similar conditions.[1][2][3]

A key kinetic parameter, the chain transfer constant (CTr), quantifies the efficiency of the chain transfer process. For the ITP of VDF at 75 °C, the CTr for this compound was found to be 0.3.[1] This value is significantly lower than that of more effective CTAs like 1-iodoperfluorohexane, which has a CTr of 7.7 under the same conditions.[1] A low CTr value indicates a less efficient transfer of the iodine end-group, which is a critical step for achieving a controlled polymerization with a narrow molecular weight distribution.

Consequently, the polymerization of VDF in the presence of this compound does not exhibit the characteristics of a controlled polymerization, such as a linear increase in the number-average degree of polymerization (DPn) with monomer conversion.[1]

These findings are crucial for researchers planning to synthesize well-defined poly(vinylidene fluoride) (PVDF) architectures. While this compound can be used to initiate the polymerization of VDF, it is not recommended for applications where control over molecular weight and a low polydispersity index (PDI) are desired. The following protocols are provided for the purpose of reproducing and studying this specific uncontrolled polymerization system.

Data Presentation

The following table summarizes the key quantitative data for the ITP of VDF with different chain transfer agents at 75°C, highlighting the inefficiency of this compound in controlling the polymerization.

| Chain Transfer Agent (CTA) | Chain Transfer Constant (CTr) at 75°C | Controlled Polymerization | Polydispersity Index (PDI) |

| 1-iodoperfluorohexane (C₆F₁₃I) | 7.7 | Yes | ~1.5 |

| 1-iodo-2H,2H-perfluorooctane (C₆F₁₃CH₂CF₂I) | ~7.7 | Yes | ~1.5 |

| This compound (HCF₂CF₂CH₂I) | 0.3 | No | High/Not Reported |

Experimental Protocols

The following is a detailed protocol for the ITP of VDF with this compound, based on established methodologies for studying the kinetics of this reaction.

Materials

-

Vinylidene fluoride (VDF) monomer

-

This compound (HCF₂CF₂CH₂I) (Chain Transfer Agent)

-

tert-butyl peroxypivalate (TBPPI) (Initiator)

-

Acetonitrile (Solvent)

-

High-pressure reactor with a magnetic stirrer, temperature and pressure controls

-

Vacuum line

-

Schlenk flasks and other standard laboratory glassware

Experimental Procedure

-

Reactor Preparation:

-

Thoroughly clean and dry the high-pressure reactor.

-

Assemble the reactor and ensure all connections are sealed.

-

Evacuate the reactor using a vacuum line and then flush with nitrogen gas. Repeat this cycle three times to remove any oxygen.

-

-

Preparation of the Reaction Mixture:

-

In a Schlenk flask under a nitrogen atmosphere, prepare a solution of the initiator (tert-butyl peroxypivalate) and the chain transfer agent (this compound) in acetonitrile. The molar ratio of CTA to initiator should be carefully controlled based on the desired (though not achieved) theoretical molecular weight. A typical starting point is a [VDF]₀/[CTA]₀ ratio of around 20.

-

Transfer the solution to the prepared high-pressure reactor via a cannula under a positive nitrogen pressure.

-

-

Monomer Addition:

-

Cool the reactor to a low temperature (e.g., -20 °C) to facilitate the condensation of the VDF monomer.

-

Introduce a known amount of VDF monomer into the reactor by condensation from a pre-weighed cylinder.

-

-

Polymerization Reaction:

-

Seal the reactor and heat it to the desired reaction temperature (e.g., 75 °C) while stirring.

-

Monitor the pressure inside the reactor. A drop in pressure indicates the consumption of the gaseous VDF monomer as it polymerizes.

-

The reaction time can be varied to study the kinetics, with samples taken at different time points if the reactor setup allows.

-

-

Termination and Product Isolation:

-

After the desired reaction time, cool the reactor to room temperature.

-

Carefully vent any unreacted VDF monomer.

-

Open the reactor and recover the polymer solution.

-

Precipitate the polymer by pouring the solution into a non-solvent such as methanol.

-

Filter the precipitated polymer and wash it several times with the non-solvent to remove any unreacted monomer, CTA, and initiator residues.

-

Dry the resulting poly(vinylidene fluoride) (PVDF) in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.

-

-

Characterization:

-

Determine the monomer conversion gravimetrically.

-

Analyze the molecular weight (Mn) and polydispersity index (PDI) of the polymer by Gel Permeation Chromatography (GPC) using appropriate standards for calibration.

-

Characterize the polymer structure and end-groups using ¹H and ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy.

-

Mandatory Visualizations

Signaling Pathway: General Mechanism of Iodine Transfer Polymerization (ITP)

Caption: General mechanism of Iodine Transfer Polymerization (ITP).

Experimental Workflow

Caption: Experimental workflow for ITP of VDF.

References

The Role of 1,1,2,2-Tetrafluoro-3-iodopropane in Pharmaceutical Synthesis: An Emerging Building Block

Researchers in pharmaceutical and medicinal chemistry are increasingly utilizing fluorinated building blocks to enhance the metabolic stability, binding affinity, and lipophilicity of drug candidates. Among these, 1,1,2,2-Tetrafluoro-3-iodopropane is emerging as a valuable reagent for the introduction of the 1,1,2,2-tetrafluoropropyl moiety into organic molecules. This application note provides an overview of its potential applications, supported by general experimental protocols for key transformations.

Introduction

The strategic incorporation of fluorine into drug molecules is a well-established strategy in pharmaceutical development to modulate their physicochemical and pharmacokinetic properties. This compound (F₂HC-CF₂-CH₂I) serves as a key synthon for introducing the tetrafluoropropyl group, a motif of growing interest for creating novel pharmaceutical entities. Its utility stems from the reactive carbon-iodine bond, which allows for a variety of coupling and substitution reactions.

Key Applications in Pharmaceutical Synthesis

While specific examples in the synthesis of marketed drugs are not yet widely reported, the primary application of this compound in a pharmaceutical context lies in the fluoroalkylation of various nucleophiles . This allows for the modification of lead compounds or the synthesis of novel fluorinated scaffolds.

N-Fluoroalkylation of Amines and Heterocycles

A primary application is the reaction with nitrogen-containing compounds, which are ubiquitous in pharmaceuticals. This includes the alkylation of primary and secondary amines, as well as nitrogen-containing heterocycles, to introduce the tetrafluoropropyl group.

Table 1: Representative Data for N-Fluoroalkylation Reactions

| Substrate (Amine) | Product | Reaction Conditions | Yield (%) | Reference |

| Aniline | N-(1,1,2,2-tetrafluoropropyl)aniline | K₂CO₃, DMF, 80 °C | 75 | Hypothetical |

| Piperidine | 1-(1,1,2,2-tetrafluoropropyl)piperidine | Et₃N, CH₃CN, reflux | 82 | Hypothetical |

| Imidazole | 1-(1,1,2,2-tetrafluoropropyl)imidazole | NaH, THF, rt | 68 | Hypothetical |

Note: The data presented in this table is hypothetical and for illustrative purposes, as specific literature examples with quantitative data for these exact reactions with this compound are limited.

S-Fluoroalkylation of Thiols

Thiol-containing compounds, including cysteine derivatives and heterocyclic thiols present in various bioactive molecules, can be readily alkylated with this compound to form stable thioethers.

Table 2: Representative Data for S-Fluoroalkylation Reactions

| Substrate (Thiol) | Product | Reaction Conditions | Yield (%) | Reference |

| Thiophenol | Phenyl(1,1,2,2-tetrafluoropropyl)sulfane | Cs₂CO₃, ACN, 60 °C | 90 | Hypothetical |

| 2-Mercaptobenzimidazole | 2-((1,1,2,2-tetrafluoropropyl)thio)benzimidazole | KOH, EtOH, reflux | 85 | Hypothetical |

Note: The data presented in this table is hypothetical and for illustrative purposes, as specific literature examples with quantitative data for these exact reactions with this compound are limited.

Experimental Protocols

General Protocol for N-Fluoroalkylation of an Aromatic Amine

Materials:

-

Aromatic amine (1.0 eq)

-

This compound (1.2 eq)

-

Potassium carbonate (K₂CO₃) (2.0 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

-

To a stirred solution of the aromatic amine in anhydrous DMF, add potassium carbonate.

-

Add this compound to the mixture.

-

Heat the reaction mixture to 80 °C and monitor the reaction progress by TLC or LC-MS.

-